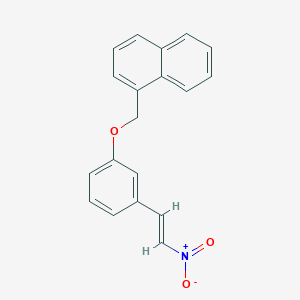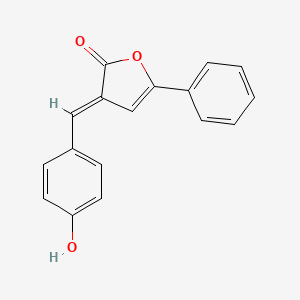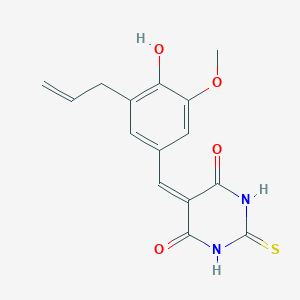![molecular formula C17H22N2O3 B5912226 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one, also known as BDP-9066, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one is not fully understood. However, it has been suggested that it may act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one may increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its potential therapeutic properties, 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a range of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one for lab experiments is its high purity and stability, which makes it a reliable compound for use in research. However, one limitation is that it may not be readily available in large quantities, which can make it difficult to carry out large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully understand its mechanism of action and to determine its efficacy in these conditions. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of a range of inflammatory disorders. Finally, there is potential for the development of new compounds based on the structure of 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one, which may have improved therapeutic properties.
Métodos De Síntesis
The synthesis of 7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one involves the condensation of 7-hydroxy-3,4-dimethylcoumarin and 4-methylpiperazine in the presence of a suitable base. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(2)17(21)22-16-13(11)4-5-15(20)14(16)10-19-8-6-18(3)7-9-19/h4-5,20H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYOJWVBZUXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5912243.png)